molecular formula C17H15NO3S B11368334 N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide

Cat. No.: B11368334
M. Wt: 313.4 g/mol
InChI Key: JXXWSIQBYMVUJY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.

    Amidation reaction: The furan-2-carboxylic acid is then reacted with 4-methoxyaniline and thiophene-2-carboxaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide.

    Reduction: Formation of N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-amine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide
  • N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyrrole-2-carboxamide
  • N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Uniqueness

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene, pyrrole, or thiophene rings

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C17H15NO3S/c1-20-14-8-6-13(7-9-14)18(12-15-4-3-11-22-15)17(19)16-5-2-10-21-16/h2-11H,12H2,1H3

InChI Key

JXXWSIQBYMVUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CO3

Origin of Product

United States

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